molecular formula C20H22N4O2S B11246863 1-[5-Propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one

1-[5-Propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one

Cat. No.: B11246863
M. Wt: 382.5 g/mol
InChI Key: GBQDDVMSQPWXDC-UHFFFAOYSA-N
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Description

1-[5-Propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[5-Propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one involves several steps. One common method includes the reaction of 3-(naphthalen-1-yl)oxiran-2-yl with various nucleophiles such as hydrazine hydrate, phenyl hydrazine, methyl hydrazine, and hydroxylamine hydrochloride . The reaction conditions typically involve the use of hydrogen peroxide in an alkaline medium at lower temperatures (10–15°C) . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include alkaline mediums, lower temperatures, and specific nucleophiles. The major products formed from these reactions include hydroxy pyrazole and hydroxy oxazole derivatives .

Mechanism of Action

The mechanism of action of 1-[5-Propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various target receptors, leading to its diverse pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-[5-Propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-YL)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]propan-1-one include other triazolothiadiazine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities . Some examples of similar compounds include:

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

1-[5-propanoyl-6-(5,6,7,8-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C20H22N4O2S/c1-3-16(25)19-18(15-10-9-13-7-5-6-8-14(13)11-15)24(17(26)4-2)23-12-21-22-20(23)27-19/h9-12H,3-8H2,1-2H3

InChI Key

GBQDDVMSQPWXDC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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